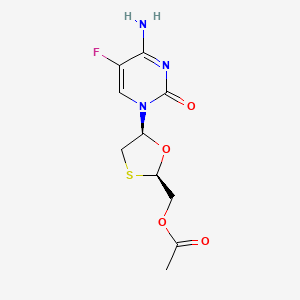
O-Acetylemtricitabine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Acetylemtricitabine is a chemical compound with the molecular formula C10H12FN3O4S and a molecular weight of 289.28 g/mol . It is a derivative of emtricitabine, which is a nucleoside reverse transcriptase inhibitor used in the treatment and prophylaxis of HIV . This compound is primarily used as an impurity reference material in pharmaceutical analytical testing .
Preparation Methods
The synthesis of O-Acetylemtricitabine involves the acetylation of emtricitabine. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine The reaction conditions include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield
Chemical Reactions Analysis
O-Acetylemtricitabine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a chemical bond through the addition of water. Acidic or basic conditions are often used to facilitate hydrolysis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound can yield emtricitabine and acetic acid .
Scientific Research Applications
O-Acetylemtricitabine is used in various scientific research applications, including:
Pharmaceutical Analysis: It is used as a reference standard for the identification and quantification of impurities in pharmaceutical formulations.
Biological Studies: It is used in studies to understand the metabolism and pharmacokinetics of emtricitabine and its derivatives.
Chemical Research: It is used in the synthesis of novel compounds and the study of their chemical properties.
Mechanism of Action
O-Acetylemtricitabine, like emtricitabine, is a nucleoside reverse transcriptase inhibitor. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV . The compound is incorporated into the viral DNA, causing premature termination of the DNA chain and preventing the virus from replicating . The molecular targets include the reverse transcriptase enzyme and the viral RNA-dependent DNA polymerase .
Comparison with Similar Compounds
O-Acetylemtricitabine is similar to other nucleoside reverse transcriptase inhibitors such as:
Emtricitabine: The parent compound of this compound, used in the treatment of HIV.
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.
Zidovudine: An older nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
The uniqueness of this compound lies in its acetylated form, which can be used to study the effects of acetylation on the pharmacokinetics and pharmacodynamics of emtricitabine .
Properties
Molecular Formula |
C10H12FN3O4S |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate |
InChI |
InChI=1S/C10H12FN3O4S/c1-5(15)17-3-8-18-7(4-19-8)14-2-6(11)9(12)13-10(14)16/h2,7-8H,3-4H2,1H3,(H2,12,13,16)/t7-,8+/m0/s1 |
InChI Key |
NSZGRQOYOORSIE-JGVFFNPUSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)N)F |
Canonical SMILES |
CC(=O)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



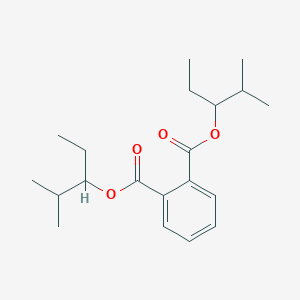
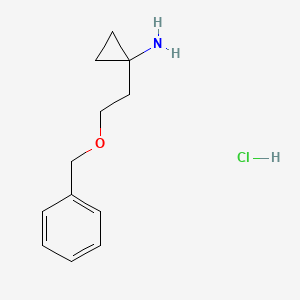

![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)

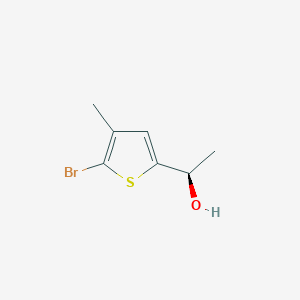
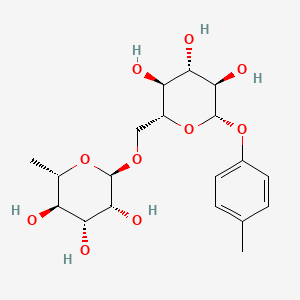

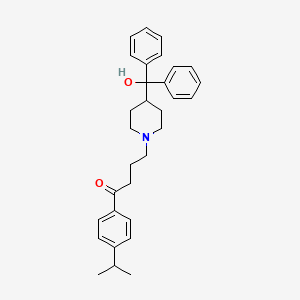

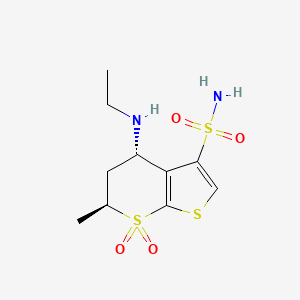
![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)
